(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Description
(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 741705-54-4) is a chiral azetidine derivative with the molecular formula C₁₀H₁₆ClNO₃ and a molecular weight of 233.69 g/mol. It belongs to the class of heterocyclic building blocks, widely used in pharmaceutical and organic synthesis for constructing complex molecules. The compound features a tert-butyl carbamate protecting group and a chloroacetyl substituent on the azetidine ring, which enhances its reactivity in nucleophilic substitution or coupling reactions .
It is commercially available with a purity of ≥97% (Aladdin Scientific) and is typically supplied in gram-scale quantities for research purposes . Notably, its stereochemical configuration (R-enantiomer) is critical for applications requiring chiral specificity, such as asymmetric catalysis or drug intermediate synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDKFINXLSZFM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of azetidine-1-carboxylic acid derivatives.
Reduction: Formation of hydroxyl-substituted azetidine derivatives.
Scientific Research Applications
Organic Chemistry
In organic synthesis, (R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate serves as a versatile building block. It can be utilized to create more complex molecules through various chemical reactions:
- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles such as amines and thiols.
- Oxidation : The compound can undergo oxidation to yield ketones or carboxylic acids.
- Reduction : It can be reduced to convert the chloroacetyl group into a hydroxyl group.
These transformations are facilitated by common reagents like sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Biological Research
In biological contexts, this compound is instrumental in studying enzyme interactions and protein modifications. The reactive chloroacetyl group enables it to form covalent bonds with nucleophilic residues in proteins, aiding in the identification of active sites and understanding enzyme mechanisms. This property is particularly useful in drug design, where modifying protein functions can lead to new therapeutic agents.
Medicinal Chemistry
This compound is explored as a potential pharmacophore in drug development. Its ability to interact with various biological targets positions it as a candidate for creating novel drugs that could treat various diseases. The compound's unique reactivity allows for the design of targeted therapies that can modify specific biological pathways.
Industrial Applications
In industrial settings, this compound finds applications in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for synthesizing polymers and coatings. The use of continuous flow reactors in industrial production enhances the efficiency of synthesizing this compound on a larger scale, ensuring high purity through purification techniques like recrystallization and chromatography .
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids such as cysteine and lysine, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and commercial differences between (R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate and analogous azetidine derivatives:
Key Comparison Points
Stereochemical Differences :
- The R and S enantiomers (CAS 741705-54-4 vs. 1260616-94-1) are structurally identical except for their stereochemistry. The R -enantiomer is prioritized in asymmetric synthesis for specific pharmacological targets, while the S -enantiomer is less commonly available, reflecting its niche demand .
Functional Group Impact :
- The chloroacetyl group in the target compound enables nucleophilic displacement reactions, making it ideal for forming carbon-carbon or carbon-heteroatom bonds. In contrast, the bromoethyl substituent in CAS 1420859-80-8 is better suited for alkylation or cross-coupling reactions due to bromine’s higher leaving-group ability .
- The nitropyridinyloxy group in CAS 209530-92-7 introduces aromaticity and nitro functionality, expanding its utility in photoaffinity labeling or redox-active systems .
Commercial Availability and Cost :
- The R -enantiomer (CAS 741705-54-4) is priced competitively but faces supply chain challenges (e.g., temporary unavailability) .
- The S -enantiomer (CAS 1260616-94-1) is rare, with suppliers like 960化工网 actively soliciting production inquiries .
- The nitropyridinyloxy analog (CAS 209530-92-7) is exorbitantly priced at $4,000/g , reflecting its specialized synthesis and low-volume demand .
Safety and Handling :
- The bromoethyl derivative (CAS 1420859-80-8) has comprehensive safety data, including GHS hazard statements (e.g., H315, H319) and UN packaging codes, whereas safety details for the chloroacetyl analogs are less documented .
Research and Application Insights
- Chiral Specificity : The R -enantiomer’s configuration is critical in synthesizing β-lactam antibiotics or kinase inhibitors, where stereochemistry dictates biological activity .
- Reactivity Trends : Chloroacetyl-substituted azetidines exhibit faster reaction kinetics in acylation compared to bromoethyl analogs, as chlorine’s electronegativity enhances electrophilicity .
Biological Activity
(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (CAS Number: 741705-54-4) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16ClNO3
- Molecular Weight : 233.69 g/mol
- IUPAC Name : tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate
- Purity : Typically ≥97% in commercial preparations
The compound features a tert-butyl group attached to an azetidine ring, which is substituted at the 2-position with a chloroacetyl group. This structural configuration is significant for its biological activity, particularly in interactions with enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting that it may act as a potential lead compound for developing new antibiotics. The mechanism appears to involve inhibition of bacterial cell wall synthesis, although detailed pathways remain to be elucidated.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain proteases, which are crucial for protein degradation and processing in both prokaryotic and eukaryotic organisms. This inhibition could lead to applications in treating diseases where protease activity is dysregulated .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial properties.
- Mechanistic Insights :
- Potential Therapeutic Applications :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 741705-54-4 |
| Molecular Formula | C10H16ClNO3 |
| Molecular Weight | 233.69 g/mol |
| Purity | ≥97% |
| Antibacterial MIC | 32 µg/mL against S. aureus |
| Enzyme Target | Proteases |
Q & A
Basic Question: What are the key synthetic strategies for preparing (R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate with high enantiomeric purity?
Answer:
The synthesis typically involves:
- Chiral Induction : Use of chiral auxiliaries or catalysts during the acylation of the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a precursor) can undergo nucleophilic substitution with 2-chloroacetyl chloride under basic conditions, with enantioselectivity controlled by chiral ligands or solvents .
- Stereochemical Control : Kinetic resolution or asymmetric catalysis (e.g., organocatalysts) to favor the (R)-enantiomer. Reaction parameters like temperature (-20°C to 0°C) and solvent polarity (e.g., i-PrOH vs. MeOH) critically impact yield and purity .
- Purification : Chromatographic separation (e.g., chiral HPLC) or crystallization to isolate the enantiopure product.
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for confirming the stereochemistry of this compound?
Answer:
Discrepancies between NMR and crystallographic data may arise due to:
- Dynamic Effects : Conformational flexibility of the azetidine ring, leading to averaged NMR signals. Low-temperature NMR (e.g., 213 K) or 2D NOESY can resolve this by freezing rotamers .
- Crystal Packing : X-ray structures may stabilize non-equilibrium conformations. Cross-validate using DFT calculations (e.g., Gaussian) to compare experimental and theoretical NMR chemical shifts .
- Chiral Purity : Ensure enantiomeric excess (>99%) via chiral chromatography before structural analysis to avoid misinterpretation .
Basic Question: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm the azetidine backbone (δ 3.5–4.2 ppm for N-CH2) and chloroacetyl group (δ 4.6–4.8 ppm for Cl-CH2). 2D HSQC/COSMY assigns coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C10H16ClNO3, exact mass 233.082) and isotopic Cl patterns .
- X-ray Crystallography : SHELXL refinement for absolute stereochemistry confirmation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Question: How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The chloroacetyl moiety is highly electrophilic, enabling:
- Selective Alkylation : Reacts with amines (e.g., pyrrolidine derivatives) under mild conditions (0°C, DIPEA) to form C-N bonds. Solvent choice (DMF vs. THF) impacts reaction rate and byproduct formation .
- Competing Pathways : Competing elimination (to form α,β-unsaturated ketones) can occur at elevated temperatures (>40°C). Monitor via TLC or in situ IR to optimize reaction time .
- Stability Concerns : Hydrolysis of the chloroacetyl group in aqueous media requires anhydrous conditions. Stabilize with molecular sieves or inert atmospheres (N2/Ar) .
Advanced Question: What strategies mitigate racemization during multi-step syntheses using this compound as a chiral building block?
Answer:
- Protection/Deprotection : Use acid-labile tert-butyloxycarbonyl (Boc) groups to shield the azetidine nitrogen during subsequent steps. Deprotect with TFA/CH2Cl2 (1:4) at 0°C to minimize epimerization .
- Low-Temperature Reactions : Conduct alkylation or acylation steps below -10°C to reduce thermal racemization.
- In-line Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiomeric integrity after each synthetic step .
Basic Question: What role does this compound play in medicinal chemistry research?
Answer:
It serves as a key intermediate for:
- Protease Inhibitors : The azetidine ring mimics peptide bonds, enabling inhibition of enzymes like thrombin or HCV NS3/4A protease.
- Kinase Targeting : Chloroacetyl derivatives are precursors for covalent inhibitors targeting cysteine residues in kinases (e.g., EGFR, BTK) .
- Prodrug Design : The Boc group enhances solubility for in vivo studies, while the chloroacetyl group allows conjugation with targeting moieties .
Advanced Question: How can researchers optimize reaction yields when scaling up the synthesis of this compound?
Answer:
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., equivalents of chloroacetyl chloride, solvent ratio). Prioritize factors with Pareto analysis .
- Continuous Flow Chemistry : Minimize batch variability and improve heat transfer by using microreactors for exothermic acylation steps .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .
Advanced Question: How do steric and electronic effects of the tert-butyl group impact the compound’s stability and reactivity?
Answer:
- Steric Shielding : The bulky tert-butyl group reduces ring strain in the azetidine moiety, enhancing thermal stability (decomposition >150°C) .
- Electronic Effects : Electron-donating Boc group increases electron density on the azetidine nitrogen, lowering its pKa (≈8.5) and improving solubility in polar aprotic solvents .
- Reactivity Trade-offs : While steric hindrance slows nucleophilic attacks on the azetidine ring, it also prevents undesired dimerization or polymerization .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Chloroacetyl derivatives are irritants. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store under inert gas (Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture .
- Waste Disposal : Neutralize with 10% NaOH before disposal to degrade reactive chloroacetyl groups .
Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model transition states for nucleophilic substitution (SN2) to predict regioselectivity and activation energy .
- MD Simulations : Study solvent effects on conformation using AMBER or GROMACS. Polar solvents (e.g., DMSO) stabilize the planar azetidine ring .
- Docking Studies : Screen for binding affinity with target proteins (e.g., kinases) using AutoDock Vina to guide synthetic modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
